
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that features both indazole and benzodiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the formation of the indazole and benzodiazole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as FMS-like tyrosine kinase 3 (FLT3), which is involved in the proliferation and survival of cancer cells . The compound may also interact with other signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways .
類似化合物との比較
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another compound with similar structural motifs and biological activities.
Indazole derivatives: Compounds containing the indazole ring, known for their diverse pharmacological properties.
Uniqueness
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of indazole and benzodiazole rings, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and interact with multiple signaling pathways makes it a valuable compound in medicinal chemistry.
生物活性
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indazole moiety linked to a benzodiazole structure, which is known for its pharmacological versatility. The structural formula can be represented as:
where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively (exact values can be found in chemical databases like PubChem) .
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor activity. For instance, the compound has been evaluated against various human lung cancer cell lines, including A549 and HCC827. In vitro assays revealed that it significantly inhibits cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .
Table 1: Antitumor Activity Summary
Cell Line | IC50 (μM) |
---|---|
A549 | 2.12 |
HCC827 | 5.13 |
NCI-H358 | 0.85 |
These results suggest that this compound could be a promising candidate for further development in cancer therapy.
Inhibition of Rho Kinase (ROCK)
The compound also shows potential as an inhibitor of Rho kinase (ROCK), a target implicated in various diseases such as hypertension and cancer. ROCK inhibitors are known to exhibit vasorelaxant properties and have therapeutic applications in treating cardiovascular diseases .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of various indazole derivatives, this compound demonstrated moderate cytotoxicity against normal lung fibroblast cells (MRC-5). This suggests that while the compound is effective against cancer cells, it may also affect healthy cells, necessitating further optimization for selective targeting .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indazole derivatives has revealed that modifications to the indazole core can significantly impact biological activity. For example, substituents on the benzodiazole moiety were found to enhance antitumor efficacy while minimizing toxicity to normal cells . This highlights the importance of chemical modifications in developing more effective therapeutic agents.
特性
IUPAC Name |
N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMXVSWLMKRBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。